2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol
Description
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
2-[(5-chloro-2-methyl-1H-imidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C6H10ClN3O/c1-4-9-5(7)6(10-4)8-2-3-11/h8,11H,2-3H2,1H3,(H,9,10) |
InChI Key |
XVNLMTCYLPIRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)Cl)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylimidazole with ethanolamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Imidazole Modifications
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
- Chloro vs. Phenyl Groups : Chloro (electron-withdrawing) at position 4 in the target compound contrasts with phenyl (electron-donating) in , affecting ring reactivity and solubility.
- Aminoethanol vs. Methanol: The 5-aminoethanol group in the target enhances hydrogen-bonding capacity compared to methanol in .
- Steric Effects : The 2-methyl group in the target provides moderate steric hindrance, while analogs like (2-butyl) exhibit bulkier substituents.
Reactivity Trends
- Electrophilic Substitution : The 4-chloro group deactivates the imidazole ring, reducing susceptibility to electrophilic attacks compared to phenyl-substituted analogs .
- Nucleophilic Sites: The 5-aminoethanol group serves as a nucleophilic center, enabling derivatization (e.g., acylation) akin to ’s sulfonamide formation .
Physicochemical Properties
Solubility and Polarity
Spectroscopic Data
Tyrosinase Inhibition Potential
Chloro and methyl groups may modulate activity by altering electron distribution .
Receptor Binding
- The chloro group may enhance affinity via hydrophobic interactions .
- Antitumor Activity: Imidazole derivatives with sulfonamide groups () exhibit antitumor effects; the target’s aminoethanol group could be optimized for similar applications .
Biological Activity
The compound 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol features a chloro-substituted imidazole ring attached to an aminoethanol moiety. The presence of the imidazole ring is significant, as it is known for its role in various biological processes.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol have shown activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic pathways.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol | Staphylococcus aureus | 15 | |
| 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol | Escherichia coli | 20 |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. Studies suggest that they can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
The biological activity of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : Some studies indicate that imidazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol). The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
Research on Anticancer Properties
In a separate investigation focusing on the anticancer effects of imidazole derivatives, researchers found that treatment with 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol resulted in reduced viability of cancer cells in vitro. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-2-methyl-1H-imidazole-5-amine with ethylene oxide or its derivatives under basic conditions. For example:
- Step 1: Dissolve 4-chloro-2-methyl-1H-imidazole-5-amine in anhydrous ethanol.
- Step 2: Add ethylene oxide dropwise under nitrogen atmosphere at 0–5°C.
- Step 3: Stir at room temperature for 12–24 hours.
- Step 4: Isolate the product via vacuum filtration and recrystallize from methanol/water.
Key Variables:
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy: Confirm substitution patterns (e.g., δ 3.6–4.0 ppm for -CH2OH; δ 6.8–7.2 ppm for imidazole protons) .
- IR Spectroscopy: Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-Cl at 650–750 cm⁻¹) .
- X-ray Crystallography: Resolve 3D structure using SHELX software (e.g., SHELXL for refinement) .
Q. What purity assessment protocols are recommended for this compound?
Methodological Answer:
- Elemental Analysis: Compare calculated vs. experimental C, H, N, Cl content (e.g., ±0.3% deviation acceptable) .
- HPLC: Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .
- Melting Point: Consistency across batches (e.g., 205–208°C) indicates purity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products at m/z 350–400).
- Optimization:
Data Contradiction Note:
Ethanol as a solvent gives higher yields in some studies (65%) but lower in others (58%) due to trace moisture; use molecular sieves to mitigate .
Q. How are spectral data contradictions resolved (e.g., variable NMR shifts)?
Methodological Answer:
Q. What crystallographic challenges arise, and how are they addressed using SHELX?
Methodological Answer:
Q. How can computational docking predict biological activity?
Methodological Answer:
Q. What strategies link structural modifications to activity in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
